molecular formula C20H19NO4 B3269130 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one CAS No. 503468-78-8

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one

Cat. No.: B3269130
CAS No.: 503468-78-8
M. Wt: 337.4 g/mol
InChI Key: GQVASXBFAOLNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the morpholine ring and the hydroxymethyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a formylation reaction using formaldehyde and a suitable catalyst.

    Morpholine Ring Formation: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromen-4-one core can be reduced to a chromanol derivative using reducing agents like sodium borohydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Chromanol derivatives.

    Substitution: N-alkylated morpholine derivatives.

Scientific Research Applications

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. This inhibition reduces melanin production, which can be beneficial in treating hyperpigmentation disorders.

Comparison with Similar Compounds

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one can be compared with other chromen-4-one derivatives, such as:

    7-Hydroxy-4-methylchromen-2-one: Known for its anticoagulant properties.

    4-Hydroxycoumarin: Used as a precursor for anticoagulant drugs like warfarin.

    6,7-Dimethoxychromen-4-one: Studied for its anti-inflammatory and antioxidant activities.

The uniqueness of this compound lies in the presence of the morpholine ring and the hydroxymethyl group, which confer distinct chemical and biological properties compared to other chromen-4-one derivatives.

Properties

IUPAC Name

8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-13-14-4-6-15(7-5-14)16-2-1-3-17-18(23)12-19(25-20(16)17)21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVASXBFAOLNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470209
Record name 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503468-78-8
Record name 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Reactant of Route 2
Reactant of Route 2
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Reactant of Route 3
Reactant of Route 3
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Reactant of Route 4
Reactant of Route 4
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Reactant of Route 5
Reactant of Route 5
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
Reactant of Route 6
8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.